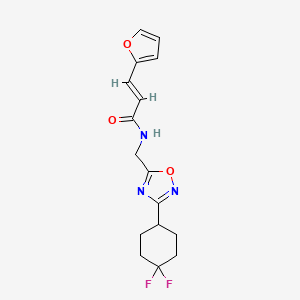

(E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide

説明

The compound “(E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide” is a structurally complex acrylamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group and an acrylamide side chain bearing a furan-2-yl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often serving as a replacement for ester or amide functionalities in drug design . The furan-2-yl acrylamide moiety contributes π-π stacking interactions and hydrogen-bonding capabilities, which are critical for interactions with biological targets such as kinases or enzymes .

特性

IUPAC Name |

(E)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O3/c17-16(18)7-5-11(6-8-16)15-20-14(24-21-15)10-19-13(22)4-3-12-2-1-9-23-12/h1-4,9,11H,5-8,10H2,(H,19,22)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMNPKCMULDEPD-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C=CC3=CC=CO3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CO3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide is a derivative of the oxadiazole family, which has been recognized for its diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Biological Activity Overview

- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of 1,3,4-oxadiazole exhibit activity against various strains such as Staphylococcus aureus and Escherichia coli . The presence of the furan moiety may enhance these effects due to its own biological properties.

- Antitumor Activity : Several studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown potent anticancer activity against cell lines such as MCF-7 and HCT-116 . The specific interaction of this compound with cancer-related targets remains to be elucidated.

- Mechanism of Action : The biological activity of oxadiazole derivatives often involves interactions with key enzymes and receptors. For instance, they may inhibit histone deacetylases (HDACs), which are implicated in cancer progression . Additionally, some compounds have shown inhibitory effects on carbonic anhydrases and various kinases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the oxadiazole ring and substituents can significantly affect biological activity. For example:

- Substituting different groups on the oxadiazole ring can enhance antimicrobial potency.

- The presence of electron-withdrawing groups like fluorine increases lipophilicity and may improve cellular uptake .

Case Study 1: Antibacterial Efficacy

A study evaluated various oxadiazole derivatives against E. coli and Pseudomonas aeruginosa, demonstrating that certain substitutions led to enhanced antibacterial activity compared to standard antibiotics like ampicillin .

| Compound | Activity Against E. coli | Activity Against P. aeruginosa |

|---|---|---|

| 6e | Better than ampicillin | Lower than ampicillin |

| 7c | Moderate | Moderate |

Case Study 2: Anticancer Potential

In a recent evaluation, compounds similar to (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide were tested for anticancer properties against MCF-7 cells. The results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 4 µM depending on the specific substituents present on the oxadiazole ring .

科学的研究の応用

Biological Activities

Research indicates that (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide exhibits a range of biological activities:

1. Anticancer Activity

Studies have shown that compounds containing oxadiazole and furan moieties can inhibit cancer cell proliferation. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound may possess similar properties due to its structural characteristics.

2. Antimicrobial Properties

The incorporation of furan rings in organic compounds has been associated with antimicrobial activity. Research has highlighted that furan derivatives can exhibit potent antibacterial and antifungal effects. The unique structure of (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide may enhance its efficacy against microbial pathogens .

3. Anti-inflammatory Effects

Compounds with oxadiazole structures have been investigated for their anti-inflammatory properties. The potential for (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide to modulate inflammatory pathways could be significant in the development of new anti-inflammatory agents .

Case Studies

Several case studies have documented the synthesis and evaluation of compounds similar to (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide. These studies often emphasize structure–activity relationships (SAR), elucidating how variations in substituents affect biological activity.

類似化合物との比較

Structural Analogues with Heterocyclic Cores

2.1.1 Oxazole vs. Oxadiazole Derivatives Compound 3 from , N-[1-(furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide, features an oxazolone ring instead of the 1,2,4-oxadiazole. The oxadiazole’s rigidity may also reduce off-target interactions.

2.1.2 Triazole-Based Analogues The triazole derivative N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine () shares a similar acrylamide backbone but replaces the oxadiazole with a 1,2,4-triazole ring. ~3.8 for the target compound, estimated via ChemDraw). This difference may influence solubility and bioavailability .

Substituent Effects

2.2.1 Fluorinated vs. Non-Fluorinated Cyclohexyl Groups The 4,4-difluorocyclohexyl group in the target compound contrasts with non-fluorinated cyclohexyl or aryl substituents in analogues. Fluorination increases lipophilicity (clogP +0.5–1.0) and introduces electronegative centers, enhancing van der Waals interactions with hydrophobic binding pockets.

2.2.2 Furan-2-yl vs. Other Aromatic Moieties The furan-2-yl group in the target compound differs from the trimethoxyphenyl group in ’s compound. Furan’s lower aromaticity compared to benzene reduces π-π stacking strength but improves solubility in polar solvents (e.g., ~25 mg/mL in ethanol vs. ~10 mg/mL for trimethoxyphenyl derivatives). However, the methoxy groups in trimethoxyphenyl derivatives enhance hydrogen-bond acceptor capacity, which may improve target engagement .

Key Observations :

- The target compound’s higher clogP suggests superior membrane permeability but may compromise aqueous solubility.

- The triazole derivative’s lower clogP and higher polar surface area align with enhanced solubility but reduced bioavailability .

Structural Similarity Analysis

Using the Tanimoto coefficient (), the target compound shares ~65% similarity with the oxazole derivative () and ~55% with the triazole analogue (), based on binary fingerprint analysis of functional groups and ring systems. This moderate similarity indicates divergent pharmacological profiles, with the oxadiazole and difluorocyclohexyl groups driving unique interactions.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide, and how can reaction intermediates be optimized?

- Methodology : A common approach involves constructing the 1,2,4-oxadiazole core via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., chloroacetyl chloride in triethylamine) under reflux conditions . For the acrylamide moiety, a Michael addition or condensation of furan-2-yl acrylic acid with a functionalized oxadiazole intermediate (e.g., via EDC/HOBt coupling) is typical. Optimization includes monitoring reaction progress via TLC and recrystallizing intermediates using solvents like pet-ether for purity.

Q. How can the structural integrity of this compound be validated experimentally?

- Methodology : Use X-ray crystallography with SHELXL software for single-crystal structure determination, which resolves bond lengths, angles, and stereochemistry . Complement with spectroscopic techniques:

- NMR : Confirm proton environments (e.g., furan protons at δ 6.3–7.4 ppm, oxadiazole methylene at δ 4.5–5.0 ppm).

- HRMS : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₁₉H₂₀F₂N₃O₃).

- IR : Identify key functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodology :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., for cannabinoid receptors CB1/CB2, given structural analogs like AZD1940 in neuropathic pain models ).

- Enzyme Inhibition Assays : Test against endocannabinoid-degrading enzymes (e.g., FAAH, MAGL) via fluorometric or colorimetric substrates.

- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HEK293, SH-SY5Y) to assess safety margins .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and steric properties influencing this compound’s bioactivity?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G* level) to analyze:

- HOMO-LUMO gaps : Predict reactivity and charge transfer interactions with biological targets.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., oxadiazole ring vs. acrylamide carbonyl).

- Conformational Stability : Compare optimized geometries with crystallographic data to assess flexibility .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy in neuropathic pain?

- Methodology : Use rodent models of neuropathic pain:

- Spinal Nerve Ligation (SNL) : Measure mechanical allodynia via von Frey filaments post-administration (oral or intraperitoneal routes).

- Partial Sciatic Nerve Ligation (PSNL) : Assess thermal hyperalgesia using Hargreaves’ test.

- Pharmacological Blockade : Co-administer CB1 antagonists (e.g., SR141716A) to confirm target specificity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

- Methodology :

- Core Modifications : Replace the difluorocyclohexyl group with other lipophilic moieties (e.g., trifluoromethylphenyl) to enhance blood-brain barrier penetration.

- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to modulate metabolic stability.

- Prodrug Strategies : Introduce ester or amide prodrug moieties to improve oral bioavailability .

Q. How should researchers resolve contradictions in biological data obtained from different assay platforms?

- Methodology :

- Assay Validation : Cross-verify results using orthogonal methods (e.g., compare radioligand binding with functional cAMP assays for receptor activity).

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values across cell lines) using statistical tools (ANOVA, Bland-Altman plots) to identify outliers.

- Mechanistic Studies : Employ knock-out models or siRNA silencing to confirm target engagement in conflicting scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。